(1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol
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Overview
Description
The compound (1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol is a synthetic organic molecule characterized by the presence of a pyrazole ring substituted with fluorophenyl and methylthiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the fluorophenyl and methylthiophenyl groups at the desired positions.
Reduction: The final step involves the reduction of the intermediate compound to introduce the hydroxymethyl group at the 4-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrazole ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol: has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methylthiophenyl groups may enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
(1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol: can be compared with other pyrazole derivatives, such as:
(1-Phenyl-3-(4-methylphenyl)-1H-pyrazol-4-YL)methanol: Lacks the fluorine and sulfur atoms, which may result in different biological activity and physical properties.
(1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol: The chlorine atom may alter the compound’s reactivity and interaction with biological targets.
(1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-5-YL)methanol: Variation in the position of the hydroxymethyl group can affect the compound’s chemical behavior and biological activity.
The unique combination of fluorophenyl and methylthiophenyl groups in This compound distinguishes it from these similar compounds, potentially offering distinct advantages in terms of potency, selectivity, and stability.
Properties
Molecular Formula |
C17H15FN2OS |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)-3-(4-methylsulfanylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H15FN2OS/c1-22-16-8-2-12(3-9-16)17-13(11-21)10-20(19-17)15-6-4-14(18)5-7-15/h2-10,21H,11H2,1H3 |
InChI Key |
YRIHUUFLSKVJAK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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